5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione is an organic compound with a unique structure that includes both hydroxymethyl and methyl groups attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,3-diazinane-2,4-dione with formaldehyde in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted diazinane derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of a diazinane ring.
6-Methyl-1,3-diazinane-2,4-dione: Lacks the hydroxymethyl group but shares the diazinane core structure.
Uniqueness
5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione is unique due to the presence of both hydroxymethyl and methyl groups on the diazinane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h3-4,9H,2H2,1H3,(H2,7,8,10,11) |
InChI Key |
JCMXOTJIRDZBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.